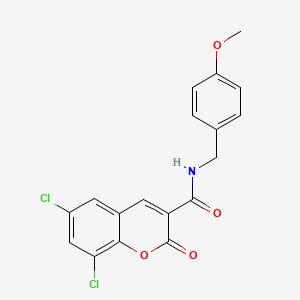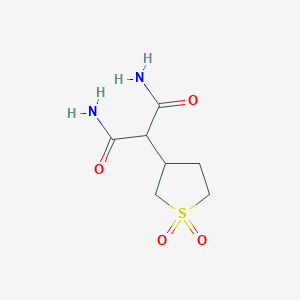![molecular formula C12H11N3O2S2 B12126233 (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)
(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophène-2-yl)prop-2-ènamide est une molécule organique synthétique. Il présente un cycle thiadiazole, un cycle thiophène et un groupe fonctionnel énamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophène-2-yl)prop-2-ènamide implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que les thiosemicarbazides et les acides carboxyliques.
Introduction du cycle thiophène : Cette étape peut impliquer des réactions de couplage croisé, telles que le couplage de Suzuki ou de Stille, pour attacher le cycle thiophène au noyau thiadiazole.
Formation du groupe énamide : Cela peut être fait par des réactions de condensation impliquant des amides et des aldéhydes ou des cétones.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de conditions de réaction contrôlées (température, pression, pH) et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe énamide, le convertissant en amine.
Substitution : Les cycles thiadiazole et thiophène peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des agents halogénants, des nucléophiles comme les amines ou les thiols, et des catalyseurs tels que le palladium ou le cuivre.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie
Synthèse organique : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Catalyse : Utilisation potentielle comme ligand dans des réactions catalytiques.
Biologie
Sondes biologiques : Utilisé dans le développement de sondes pour l’étude des systèmes biologiques.
Inhibition enzymatique : Inhibiteur potentiel d’enzymes spécifiques en raison de sa structure unique.
Médecine
Développement de médicaments : Étudié pour son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies impliquant un stress oxydatif ou une inflammation.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action du (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophène-2-yl)prop-2-ènamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les cycles thiadiazole et thiophène peuvent participer à des interactions d’empilement π-π, à des liaisons hydrogène et à d’autres interactions non covalentes avec les macromolécules biologiques. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant aux effets biologiques observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-ènamide : Structure similaire mais avec un cycle furane au lieu d’un cycle thiophène.
(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(pyridin-2-yl)prop-2-ènamide : Structure similaire mais avec un cycle pyridine au lieu d’un cycle thiophène.
Unicité
La présence du cycle thiophène dans le (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophène-2-yl)prop-2-ènamide confère des propriétés électroniques uniques, ce qui le rend particulièrement utile dans les applications nécessitant des caractéristiques électroniques ou optiques spécifiques. De plus, la combinaison des cycles thiadiazole et thiophène peut améliorer son activité biologique par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C12H11N3O2S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H11N3O2S2/c1-8(16)7-10-13-12(19-15-10)14-11(17)5-4-9-3-2-6-18-9/h2-6H,7H2,1H3,(H,13,14,15,17)/b5-4+ |
Clé InChI |
CQWIJQHWMZMKIX-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)CC1=NSC(=N1)NC(=O)/C=C/C2=CC=CS2 |
SMILES canonique |
CC(=O)CC1=NSC(=N1)NC(=O)C=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)
![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)

![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)

![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)


![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)


![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)
